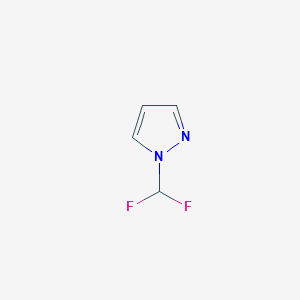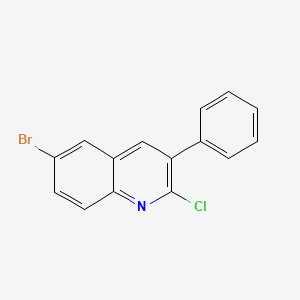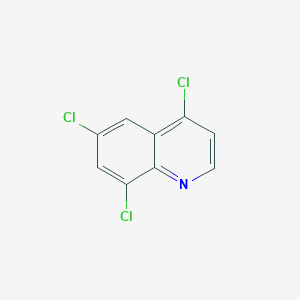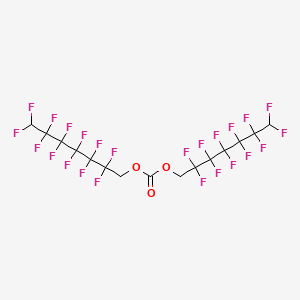
1-(difluoromethyl)-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of various 1H-pyrazole derivatives has been explored in the provided studies. For instance, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for antifungal activity, with some compounds showing higher activity than the commercial fungicide boscalid . Another study reported the electro-catalyzed synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives using a green medium, which involved a one-pot, three-component condensation . Additionally, a selective route to substituted 1-acyl-4-iodo-1H-pyrazoles was achieved through dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles . A FeBr3/O2 mediated intramolecular C-H amination was utilized for the synthesis of substituted 1H-indazoles and 1H-pyrazoles . Furthermore, a strategic synthesis of novel difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones was described, which involved direct fluorination using diethylaminosulfur trifluoride .
Molecular Structure Analysis
Several studies have characterized the molecular structure of 1H-pyrazole derivatives using various techniques. X-ray diffraction, IR, and NMR were employed to characterize compounds such as 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole , and 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide . The crystal structures provided insights into the conformation and intermolecular interactions of these molecules. Density functional theory (DFT) calculations were also used to investigate the molecular geometry and electronic structures, which were found to be in good agreement with experimental data .
Chemical Reactions Analysis
The reactivity of 1H-pyrazole derivatives was explored in several studies. For example, the electro-catalyzed multicomponent transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 1,4-dihydropyrano[2,3-c]pyrazole derivatives was described . The ICl-induced dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles to produce 1-acyl-4-iodo-1H-pyrazoles was another key reaction . Additionally, the antimicrobial evaluation of novel difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones highlighted the potential biological reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazole derivatives were extensively studied. The crystal and molecular structure, vibrational frequencies, and NMR chemical shift values were determined for compounds like 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole . Hirshfeld surface analysis, DFT, and thermal analysis were used to understand the intermolecular interactions and stability of these compounds . The molecular electrostatic potential, nonlinear optical properties, and frontier molecular orbitals were also calculated to predict the reactivity and electronic properties .
Scientific Research Applications
Synthesis and Characterization
- Efficient Synthesis of Fluorinated Pyrazoles: 1-(difluoromethyl)-1H-pyrazole derivatives have been synthesized efficiently using heterocyclization of hemiperfluoroenones and methylhydrazine, applicable to various derivatives including aromatic, aliphatic, and carbohydrate derivatives (Bouillon et al., 2001).
- Synthesis and Antimicrobial Properties: Novel difluoromethylated pyrazoles have been synthesized and shown to possess antimicrobial properties against bacteria and fungi (Chundawat et al., 2016).
- Antifungal Activity and Structure-Activity Relationships: Certain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibit significant antifungal activities, with structure-activity relationships developed for better understanding of their effectiveness (Du et al., 2015).
Chemical Properties and Reactivity
- Diels–Alder Reactivity Studies: Research on 4-fluoro-4-methyl-4H-pyrazoles, including difluoromethylated variants, reveals insights into their reactivity and stability, useful in organic synthesis (Abularrage et al., 2020).
- Spectroscopic and Computational Studies: The pyrazole compound 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole has been characterized by various techniques, providing valuable information on its molecular structure and properties (Inkaya et al., 2012).
Applications in Advanced Technologies
- Lithium Ion Battery Electrolytes: Methylated pyrazole derivatives have been investigated for high-voltage applications in lithium-ion batteries, showing promise as functional additives (von Aspern et al., 2020).
- Coordination Polymers and Crystal Engineering: Pyrazole-based molecules have been utilized in constructing coordination polymers with potential applications in materials science (Sengupta et al., 2012).
Mechanism of Action
Target of Action
The primary target of 1-(difluoromethyl)-1H-pyrazole is believed to be the ornithine decarboxylase (ODC) . ODC is the first enzyme in polyamine synthesis, a pathway that is crucial for cell proliferation and differentiation . The 1,1-difluoromethyl group, -CF2H, is a chemically inert lipophilic group that helps pharmaceuticals and agrochemicals reach their intended targets and helps prevent them from being metabolized too quickly .
Mode of Action
1-(difluoromethyl)-1H-pyrazole acts as an inhibitor of ODC . It is an enzyme-activated, irreversible inhibitor, meaning it binds to the enzyme and renders it inactive . This inhibition suppresses the synthesis of polyamines, which are essential for cell growth and proliferation .
Biochemical Pathways
The inhibition of ODC by 1-(difluoromethyl)-1H-pyrazole affects the polyamine biosynthetic pathway . Polyamines, such as putrescine, spermidine, and spermine, are involved in various cellular processes, including DNA stabilization, protein synthesis, and cell growth . By inhibiting ODC, the production of these polyamines is reduced, thereby affecting these cellular processes .
Pharmacokinetics
The difluoromethyl group is known to be chemically inert and lipophilic, which can enhance the bioavailability of the compound . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The inhibition of ODC and the subsequent reduction in polyamine synthesis by 1-(difluoromethyl)-1H-pyrazole can lead to cytostatic effects on mammalian cells and tissues . This means the compound can halt cell proliferation, which could be beneficial in the treatment of hyperproliferative diseases like cancer .
Safety and Hazards
Future Directions
The future directions of 1-(difluoromethyl)-1H-pyrazole research could involve the development of safer and more effective formulations . The ADMET profile of structural modifications of 1-(difluoromethyl)-1H-pyrazole and optimization of its analogue as a new promising drug via molecular docking are discussed in detail .
properties
IUPAC Name |
1-(difluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2/c5-4(6)8-3-1-2-7-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUFLTOWUVCCNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20413471 | |
| Record name | 1-(difluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20413471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-1H-pyrazole | |
CAS RN |
908014-77-7 | |
| Record name | 1-(difluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20413471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(difluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B3031903.png)







![(8S,9R,10S,13R,14R,17R)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3031916.png)
![Stannane, tributyl[4-(trifluoromethyl)phenyl]-](/img/structure/B3031918.png)

